2,4-Diaminodiphenylamine: A Technical Guide for Researchers
2,4-Diaminodiphenylamine: A Technical Guide for Researchers
CAS Number: 136-17-4
This technical guide provides an in-depth overview of 2,4-Diaminodiphenylamine, also known as N1-phenylbenzene-1,2,4-triamine. The information presented is intended for researchers, scientists, and drug development professionals, encompassing its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on structurally related compounds.
Core Properties and Identification
2,4-Diaminodiphenylamine is an aromatic amine with the chemical formula C12H13N3.[1][2] It is recognized by the CAS Registry Number 136-17-4.[1][2] This compound is utilized in proteomics research and as a component in hair dyes.[1][3] It is important to note that 2,4-Diaminodiphenylamine is classified as a dangerous good for transportation.[1]
Physicochemical and Identification Data
A summary of the key physicochemical and identification data for 2,4-Diaminodiphenylamine is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N1-phenylbenzene-1,2,4-triamine | [1] |
| CAS Number | 136-17-4 | [1][2] |
| Molecular Formula | C12H13N3 | [1][2] |
| Molecular Weight | 199.26 g/mol | [1] |
| Appearance | Powder to crystal; White to Amber to Dark purple | [3] |
| Melting Point | 129-131 °C | [3] |
| Boiling Point (Predicted) | 389.1 ± 27.0 °C | [3] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 5.19 ± 0.10 | [3] |
| InChI Key | VOSLIUIVGWBSOK-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N | [2] |
Synthesis and Analysis: Experimental Protocols
Representative Synthesis Protocol
The synthesis of 2,4-Diaminodiphenylamine can be conceptually approached through the reduction of a corresponding dinitro-precursor, a common method for preparing aromatic amines. A general workflow is outlined below.
Reaction: Reduction of 2,4-Dinitrodiphenylamine.
Materials:
-
2,4-Dinitrodiphenylamine
-
Reducing agent (e.g., Iron powder, Tin(II) chloride)
-
Solvent (e.g., Ethanol, Acetic acid)
-
Acid (e.g., Hydrochloric acid)
-
Base for neutralization (e.g., Sodium hydroxide)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 2,4-Dinitrodiphenylamine and the reducing agent (e.g., iron powder) in a suitable solvent (e.g., 50% ethanol).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a catalytic amount of acid (e.g., concentrated hydrochloric acid) to initiate the reduction.
-
Maintain the reflux for several hours until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the hot mixture with a base (e.g., alcoholic potassium hydroxide solution).
-
Filter the hot reaction mixture to remove the inorganic salts.
-
The filtrate, containing 2,4-Diaminodiphenylamine, can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Representative Analytical Protocol: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the analysis of 2,4-Diaminodiphenylamine.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the 2,4-Diaminodiphenylamine sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and standards into the HPLC system and record the chromatograms. Quantify the analyte by comparing the peak area with that of a calibration curve prepared from standards of known concentrations.
Spectral Data Summary
A summary of available spectral data for 2,4-Diaminodiphenylamine is provided below. This data is crucial for the structural elucidation and identification of the compound.
| Spectral Data Type | Key Information | Reference(s) |
| ¹H NMR | Spectra available, detailed peak assignments require further analysis. | [3] |
| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. | [2] |
| IR Spectroscopy | Conforms to structure. Spectra available from KBr wafer and ATR techniques. | [3][4] |
| Mass Spectrometry | GC-MS data available, with a top peak at m/z 199. | [3] |
| UV-Vis Spectroscopy | Spectra available. | [3] |
Biological Activity and Toxicological Profile
Direct studies on the biological activity and signaling pathways of 2,4-Diaminodiphenylamine are limited. However, the toxicological profile of structurally related aromatic amines can provide insights into its potential biological effects.
Aromatic amines are a class of compounds known for their potential genotoxicity and carcinogenicity. For instance, 2,4-toluenediamine has been shown to induce hepatic and mammary tumors in rats. The toxicity of some aromatic amines is linked to their metabolic activation, leading to the formation of reactive intermediates that can damage DNA.
Studies on p-phenylenediamine (PPD), another aromatic amine used in hair dyes, have demonstrated that its cytotoxicity in human lymphocytes is mediated through the enhancement of intracellular calcium, induction of oxidative stress, and subsequent apoptosis. This process involves mitochondrial and lysosomal damage, lipid peroxidation, and the activation of caspase-3.
Given the structural similarities, it is plausible that 2,4-Diaminodiphenylamine could exhibit similar toxicological properties. However, it is crucial to note that direct experimental evidence for 2,4-Diaminodiphenylamine is lacking, and further research is needed to elucidate its specific biological activities and mechanisms of action. An OECD SIDS document mentions two negative micronucleus tests for a related compound, but the original source is not readily accessible for detailed review.[5]
Safety Information
2,4-Diaminodiphenylamine is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
| Hazard Classification | Details | Reference(s) |
| Hazard Class | 6.1 (Toxic substances) | [2] |
| UN Number | UN2811 | [2] |
| Risk Codes | R33 (Danger of cumulative effects) | [2] |
| GHS Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled) | [2] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
